![molecular formula C25H26N2O5 B2753831 1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-51-0](/img/structure/B2753831.png)
1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It has a molecular formula of C25H26N2O5 and a molecular weight of 434.492.
Synthesis Analysis
The synthesis of this class of compounds involves a multicomponent process . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a chromeno[2,3-c]pyrrole-3,9-dione moiety .Chemical Reactions Analysis
The synthesis of this compound involves a multicomponent process . Various synthetic methodologies have been developed for the synthesis of pyrroles and chromone-fused heterocyclic compounds .Physical and Chemical Properties Analysis
The compound has a molecular formula of C25H26N2O5 and a molecular weight of 434.492. Further physical and chemical properties are not specified in the available literature.科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Research into similar compounds demonstrates advancements in synthetic methodologies. One study outlines an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which is structurally related to the chromeno[2,3-c]pyrrole core. This process involves a tandem conjugate addition–cyclization sequence, showcasing the synthetic flexibility and potential of related core structures for further chemical manipulation (Kobayashi et al., 2001).
Polymer and Material Science Applications
- The morpholine and pyrrolidine rings, common features in various polymers, indicate potential in material sciences. For instance, the synthesis of biodegradable polyesteramides with pendant functional groups, incorporating morpholine derivatives, has been reported. These polymers demonstrate the adaptability of morpholine-containing compounds in developing materials with specific functional properties (Veld et al., 1992).
Optoelectronic and Photophysical Applications
- Conjugated polyelectrolytes with thiophene and pyrrolopyrrole units, akin to the query compound's structure, have been developed for use in polymer solar cells as electron transport layers. These materials exhibit high conductivity and electron mobility due to their electron-deficient backbones and planar structures, hinting at the optoelectronic application potential of similar compounds (Hu et al., 2015).
Synthetic and Medicinal Chemistry
- The synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan demonstrates the chemical versatility of pyrrole derivatives. These compounds are created through reactions involving morpholino enamines, showcasing the utility of morpholino groups in constructing complex heterocyclic structures (Fujimori et al., 1986).
将来の方向性
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The synthesis of this class of compounds paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .
特性
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-16-7-8-20-18(15-16)23(28)21-22(17-5-3-4-6-19(17)30-2)27(25(29)24(21)32-20)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJGTGXRIKEMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)

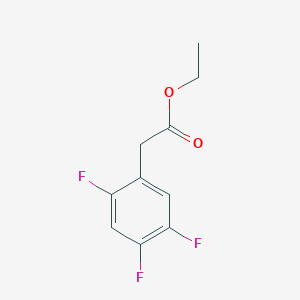
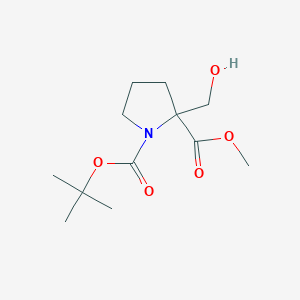
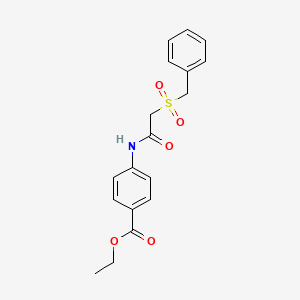
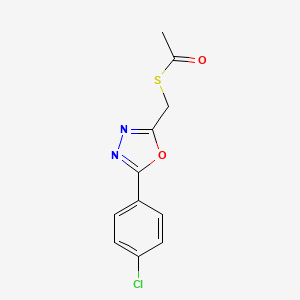

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)
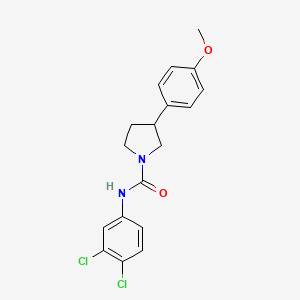
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)
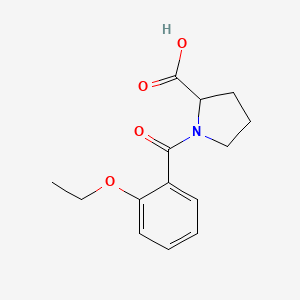
![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
